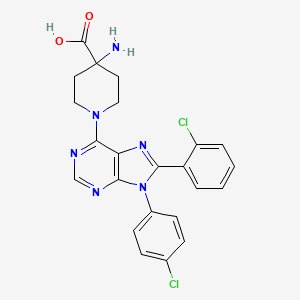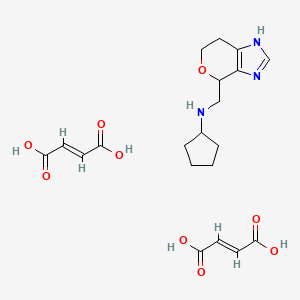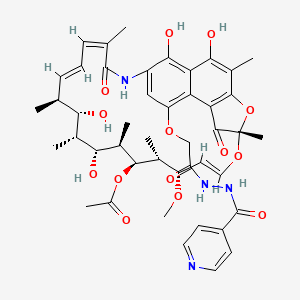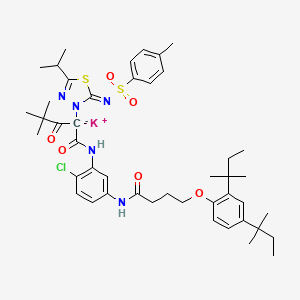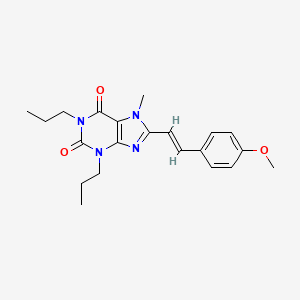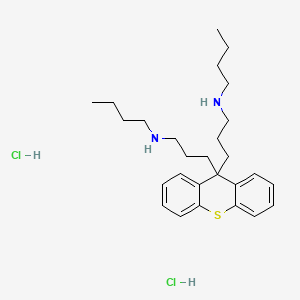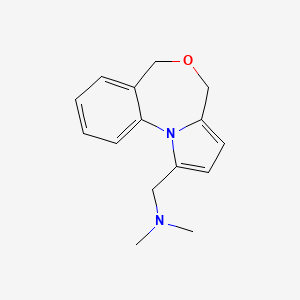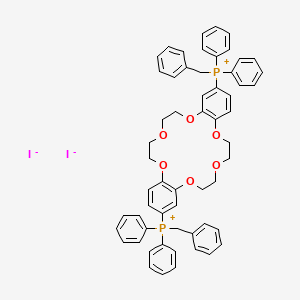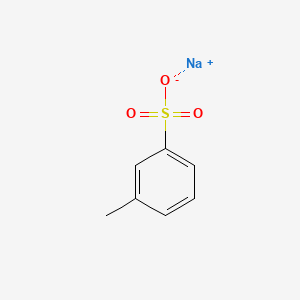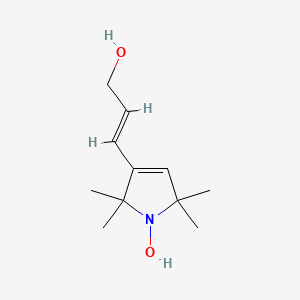
2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a complex organic compound with a unique structure This compound is characterized by its pyrrole ring, which is substituted with hydroxy and propenyl groups, as well as multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of transformations, including alkylation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl groups and the hydroxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: shares similarities with other pyrrole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups. This makes it a versatile compound for various applications and distinguishes it from other similar compounds.
Propiedades
Número CAS |
76893-25-9 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
(E)-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H19NO2/c1-10(2)8-9(6-5-7-13)11(3,4)12(10)14/h5-6,8,13-14H,7H2,1-4H3/b6-5+ |
Clave InChI |
VXNZNWQSHIHBAP-AATRIKPKSA-N |
SMILES isomérico |
CC1(C=C(C(N1O)(C)C)/C=C/CO)C |
SMILES canónico |
CC1(C=C(C(N1O)(C)C)C=CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
